molecular formula C15H10N4OS B2935444 3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile CAS No. 924095-32-9

3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B2935444
CAS No.: 924095-32-9
M. Wt: 294.33
InChI Key: KKLMFZMFRKVZFM-UHFFFAOYSA-N
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Description

3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-4-yl group and at position 2 with a sulfanylmethylbenzonitrile moiety. The pyridine ring and benzonitrile group contribute to its electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its molecular formula is C₁₅H₁₁N₄OS, with a molecular weight of 295.35 g/mol.

Properties

IUPAC Name

3-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4OS/c16-9-11-2-1-3-12(8-11)10-21-15-19-18-14(20-15)13-4-6-17-7-5-13/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLMFZMFRKVZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile typically involves the following steps:

  • Formation of the Pyridine Derivative: The pyridine ring is first synthesized or obtained from commercially available pyridine derivatives.

  • Oxadiazole Ring Formation: The oxadiazole ring is introduced through a cyclization reaction involving the appropriate precursors.

  • Sulfur Linkage: The sulfur atom is introduced via a thiol-ene reaction, where a thiol group reacts with an alkene to form the sulfide linkage.

  • Final Bzonitrile Group Addition: The benzonitrile group is added through a nitrile formation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents are employed.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

The compound is compared to structurally related 1,3,4-oxadiazole derivatives to highlight functional group variations and their implications. Key comparisons include:

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
3-({[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile (Target) C₁₅H₁₁N₄OS 295.35 Not reported Pyridinyl, benzonitrile, oxadiazole
7c () C₁₆H₁₇N₅O₂S₂ 375.47 134–178 Thiazolyl, propanamide, oxadiazole
41 () C₂₃H₁₃N₅O₃S 439.44 Not reported Nitrodibenzofuran, benzonitrile
2-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile () C₁₇H₁₃N₃OS 307.37 Not reported Methylphenyl, benzonitrile
7.XXIX () C₂₃H₁₈N₄O₅ 430.41 212–214 Dimethoxyphenol, nitro, benzimidazole

Key Observations :

  • Functional Groups : The target’s pyridinyl and benzonitrile substituents contrast with the thiazolyl-propanamide groups in compounds, which exhibit higher molecular weights (375–389 g/mol) and lower melting points (134–178°C). The benzonitrile group likely reduces hydrogen-bonding capacity compared to amide-containing analogs .
  • Aromatic Substituents : Compound 41 () incorporates a nitro-dibenzofuran group, increasing steric bulk and molecular weight (439.44 g/mol). Such modifications may enhance photostability but reduce solubility .
  • Synthesis Yields : The target’s synthetic yield is unreported, but analogs like compound 41 (44% yield) and 7.XXIX (19% yield) highlight challenges in optimizing reactions for bulky substituents .

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